
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- is a complex organic compound with a unique structure that includes a pyrrolizine ring system and an isothiazole moiety
Preparation Methods
The synthesis of 1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- typically involves multiple steps, starting with the formation of the pyrrolizine ring system. This can be achieved through cyclization reactions involving appropriate precursors. The isothiazole group is then introduced via a substitution reaction, often using reagents such as isothiazole derivatives under specific conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isothiazole moiety, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazole moiety plays a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- can be compared with other pyrrolizine derivatives and isothiazole-containing compounds. Similar compounds include:
Hexahydropyrrolizine: A simpler pyrrolizine derivative without the isothiazole group.
Pyrrolizidine: Another pyrrolizine derivative with different substituents.
Isothiazole derivatives: Compounds containing the isothiazole moiety but with different core structures. The uniqueness of 1H-Pyrrolizine, hexahydro-7a-(5-isothiazolylethynyl)- lies in its combined structure, which imparts specific chemical and biological properties not found in simpler analogs .
Properties
CAS No. |
651314-14-6 |
|---|---|
Molecular Formula |
C12H14N2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
5-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethynyl]-1,2-thiazole |
InChI |
InChI=1S/C12H14N2S/c1-5-12(6-2-10-14(12)9-1)7-3-11-4-8-13-15-11/h4,8H,1-2,5-6,9-10H2 |
InChI Key |
XEQJQSYULOXZAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2C1)C#CC3=CC=NS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[(naphthalen-2-yl)amino]propanoic acid](/img/structure/B12603490.png)
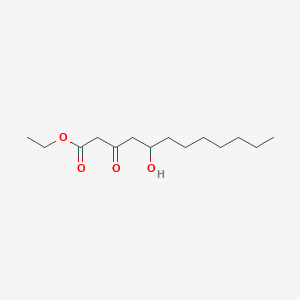

![{4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B12603502.png)
![9-Chloro-2-methyl-1-propyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12603509.png)
![Ethyl 2-[1-(benzyloxy)-1-oxopropan-2-YL]-1,3-thiazole-5-carboxylate](/img/structure/B12603513.png)
![[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene](/img/structure/B12603518.png)
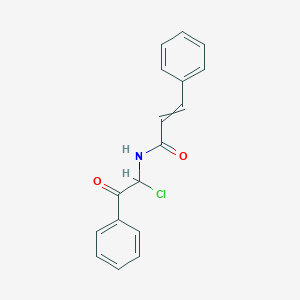
![1-[(6-Chloropyridin-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12603534.png)
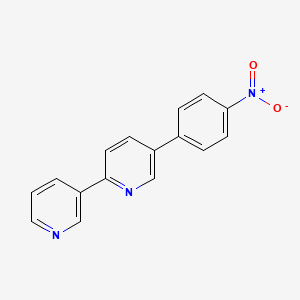
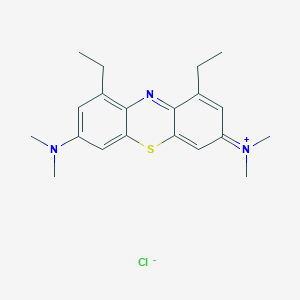
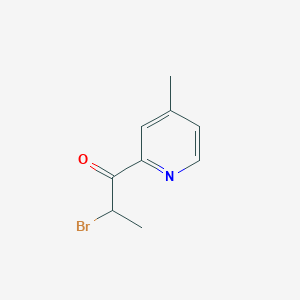
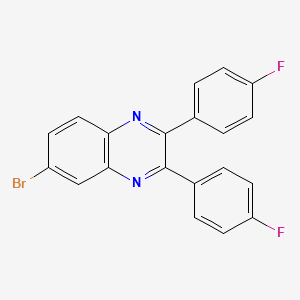
![6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-](/img/structure/B12603576.png)
